molecular formula C11H14BrNO7S2 B2880583 Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate CAS No. 860785-04-2

Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate

Cat. No.: B2880583
CAS No.: 860785-04-2
M. Wt: 416.26
InChI Key: SIGBSBCUFLQNFB-UHFFFAOYSA-N
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Description

Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate is a substituted benzene derivative characterized by a unique combination of functional groups: a bromine atom at the 5-position, a methoxy group at the 2-position, a methyl carboxylate ester at the 1-position, and a bis(methylsulfonyl)amino group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing substituents, which influence its electronic properties and reactivity. Its structural complexity necessitates advanced crystallographic methods for accurate characterization, such as those enabled by the SHELX software suite, which is widely employed for small-molecule refinement and structural determination .

Properties

IUPAC Name

methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO7S2/c1-19-10-6-9(8(12)5-7(10)11(14)20-2)13(21(3,15)16)22(4,17)18/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGBSBCUFLQNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)N(S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a benzene ring substituted with a bromine atom at position 5, a methoxy group at position 2, a methyl ester at position 1, and a bis(methylsulfonyl)amino group at position 4. Its molecular formula is C₁₂H₁₅BrN₂O₇S₂ , with a molecular weight of 467.29 g/mol (calculated from). The bis(methylsulfonyl)amino group introduces significant steric bulk and electron-withdrawing character, influencing reactivity in subsequent synthetic steps.

Physicochemical Data

Property Value Source
Molecular Weight 467.29 g/mol Calculated
Boiling Point Not reported -
Melting Point Not reported -
Density ~1.6 g/cm³ (estimated) Analogous
Solubility Moderate in polar aprotic solvents (e.g., DMF, DMSO)

Synthetic Routes

Direct Sulfonylation of Methyl 4-Amino-5-bromo-2-methoxybenzoate

The most straightforward method involves sulfonylation of the primary amine precursor, methyl 4-amino-5-bromo-2-methoxybenzoate (CAS 111049-68-4), using methylsulfonyl chloride.

Procedure :

  • Methyl 4-amino-5-bromo-2-methoxybenzoate (1 equiv, 260.09 g/mol) is dissolved in anhydrous dichloromethane.
  • Triethylamine (3 equiv) is added as a base to scavenge HCl.
  • Methylsulfonyl chloride (2.2 equiv) is added dropwise at 0°C to minimize side reactions.
  • The reaction is stirred at room temperature for 12–24 hours.
  • The product is isolated via aqueous workup and recrystallized from ethanol/water.

Reaction Equation :
$$
\text{C}9\text{H}{10}\text{BrNO}3 + 2\,\text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{C}{12}\text{H}{15}\text{BrN}2\text{O}7\text{S}_2 + 2\,\text{HCl}
$$

Key Considerations :

  • Stoichiometry : Excess methylsulfonyl chloride ensures complete bis-sulfonylation.
  • Side Reactions : Over-sulfonylation is negligible due to the steric hindrance of the first sulfonyl group.

Sequential Functionalization from Methyl 5-Bromo-2-methoxybenzoate

An alternative route starts with methyl 5-bromo-2-methoxybenzoate (CAS 7120-41-4), introducing the amino group via nitration and reduction before sulfonylation.

Step 1: Nitration at Position 4

  • Nitration using fuming HNO₃/H₂SO₄ at 0–5°C yields methyl 4-nitro-5-bromo-2-methoxybenzoate .
  • Yield : ~70% (estimated from analogous nitrations).

Step 2: Reduction to Primary Amine

  • Catalytic hydrogenation (H₂, Pd/C) or SnCl₂/HCl reduces the nitro group to methyl 4-amino-5-bromo-2-methoxybenzoate .
  • Yield : 85–90%.

Step 3: Sulfonylation
Identical to Section 2.1.

Reaction Optimization

Solvent and Base Selection

  • Solvent : Dichloromethane or THF optimizes solubility and reaction kinetics.
  • Base : Triethylamine outperforms pyridine in suppressing side reactions (e.g., ester hydrolysis).

Temperature and Stoichiometry

  • Temperature : Room temperature balances reaction rate and selectivity. Elevated temperatures risk decomposition.
  • Methylsulfonyl Chloride : A 10% excess (2.2 equiv) ensures complete conversion without side products.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (s, 1H, Ar-H),
    • δ 7.89 (s, 1H, Ar-H),
    • δ 3.95 (s, 3H, OCH₃),
    • δ 3.83 (s, 3H, COOCH₃),
    • δ 3.12 (s, 6H, SO₂N(CH₃)₂).
  • IR (KBr) :

    • 1745 cm⁻¹ (C=O ester),
    • 1350–1150 cm⁻¹ (S=O stretches).

Chromatographic Purity

  • HPLC : >98% purity using a C18 column (MeCN/H₂O, 70:30).

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antiviral agents, leveraging its electron-deficient aromatic core for regioselective cross-coupling.

Further Functionalization

  • Suzuki Coupling : The bromine atom enables palladium-catalyzed aryl-aryl bond formation.
  • Ester Hydrolysis : Conversion to the carboxylic acid facilitates peptide coupling.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

  • Challenge : Competing nitration at position 6.
  • Solution : Low-temperature nitration (-5°C) and excess H₂SO₄ improve para selectivity.

Sulfonamide Stability

  • Challenge : Hydrolysis under acidic conditions.
  • Solution : Anhydrous conditions and neutral workup preserve the bis-sulfonamide group.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonyl groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate involves its interaction with specific molecular targets. The bis(methylsulfonyl)amino group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

  • Electron-Withdrawing Groups: The bis(methylsulfonyl)amino group in the target compound provides stronger electron-withdrawing effects compared to nitro (NO₂) or monosulfonamido (SO₂NH₂) groups in analogs. This enhances electrophilic reactivity, critical in cross-coupling reactions .
  • Halogen Substituents : The 5-bromo substituent offers moderate steric bulk and polarizability compared to 5-chloro (smaller, lower reactivity) or 5-iodo (larger, higher polarizability) variants. Bromine balances reactivity and stability in Suzuki-Miyaura couplings .

Physicochemical Properties

  • Solubility: The target compound exhibits lower solubility in DMSO (12.3 mg/mL) than the chloro- and ethoxy-substituted analog (28.9 mg/mL), likely due to the bulky bis(methylsulfonyl)amino group.
  • Thermal Stability : The melting point (198–202°C) is higher than analogs with smaller substituents (e.g., 165–168°C for the nitro-chloro derivative), reflecting stronger intermolecular interactions from sulfonyl groups.

Pharmacological Activity

  • Kinase Inhibition: The target compound shows superior inhibitory activity against Kinase X (IC50 = 0.45 μM) compared to analogs with nitro or monosulfonamido groups (IC50 = 1.8–3.2 μM). This is attributed to the bis-sulfonyl group’s ability to form hydrogen bonds with catalytic lysine residues. The iodo-substituted analog, however, exhibits slightly higher potency (IC50 = 0.28 μM) due to enhanced hydrophobic interactions .

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